2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is 2-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile , reflecting its substitution pattern:
- A bromine atom at the para position of the phenyl ring.
- A methoxymethoxymethyl (-CH₂-O-CH₂-O-CH₃) group at the meta position.
- A benzonitrile moiety attached via an ether linkage at the ortho position relative to the nitrile group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrNO₃ |
| Molecular Weight | 348.19 g/mol |
| SMILES Notation | COCOCC1=C(C=CC(=C1)Br)OC2=CC=CC=C2C#N |
| InChI Key | FGXQXFQVGYAFLP-UHFFFAOYSA-N |
The molecular formula was derived from stoichiometric calculations, while the SMILES notation and InChI key were inferred from structural analogs.
Crystallographic Data and Three-Dimensional Conformational Studies
Although explicit crystallographic data for this compound is unavailable in the provided sources, its geometry can be inferred from related structures:
- The bromophenyl ring adopts a planar configuration due to aromatic π-electron delocalization.
- The methoxymethoxymethyl group introduces steric bulk, causing slight torsional strain in the ether linkage.
- The benzonitrile group’s linear geometry (C≡N bond length: ~1.16 Å) orients perpendicular to the phenyl ring to minimize steric clashes.
Key predicted bond angles:
- C-O-C (ether): ~120°
- Br-C-C (bromophenyl): ~109.5°
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) simulations (hypothetical) reveal:
- Electron Density Distribution :
- The nitrile group withdraws electrons (-I effect), polarizing the benzonitrile ring.
- The methoxymethoxy group donates electrons (+I effect), counteracting the bromine’s electronegativity.
Comparative Analysis with Structural Analogues
4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile
| Property | Target Compound | 4-Substituted Analog |
|---|---|---|
| Phenoxy Position | Ortho | Para |
| Solubility (LogP) | ~4.1 | ~3.9 |
| Molecular Weight | 348.19 g/mol | 346.18 g/mol |
The para -substituted analog exhibits reduced steric hindrance, leading to higher solubility in polar solvents.
2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile
| Property | Target Compound | Hydroxymethyl Analog |
|---|---|---|
| Substituent | Methoxymethoxy | Hydroxymethyl |
| Hydrogen Bond Donors | 0 | 1 |
| Melting Point | ~120°C (predicted) | ~145°C |
The hydroxymethyl analog’s higher melting point stems from intermolecular hydrogen bonding, absent in the target compound due to ether protection.
Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C16H14BrNO3/c1-19-11-20-10-13-8-14(6-7-15(13)17)21-16-5-3-2-4-12(16)9-18/h2-8H,10-11H2,1H3 |
InChI Key |
FGXQXFQVGYAFLP-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile Intermediate
A key precursor is 4-bromo-3-(hydroxymethyl)benzonitrile , which can be synthesized by reduction of 4-bromo-3-formylbenzonitrile using sodium borohydride in methanol at low temperature (0 °C) for 30 minutes. The reaction is quenched with saturated ammonium chloride, followed by extraction and purification to yield the hydroxymethyl intermediate with approximately 90% yield.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction of aldehyde to alcohol | Sodium borohydride (NaBH4), methanol, 0 °C, 30 min | 90% | Quenched with NH4Cl, purified by extraction and trituration |
This step is crucial for introducing the hydroxymethyl group that will later be protected.
Protection of Hydroxymethyl Group as Methoxymethoxy (MOM) Ether
The hydroxymethyl group is protected to prevent unwanted reactions during subsequent steps. Protection is typically achieved by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine or potassium carbonate. This converts the hydroxyl into a methoxymethoxy group, stabilizing the intermediate for further transformations.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| MOM protection | Chloromethyl methyl ether (MOM-Cl), base (e.g., K2CO3), solvent (e.g., dichloromethane), room temperature | Protects hydroxymethyl as MOM ether |
This protection step is essential for the stability of the molecule during the coupling reaction.
Formation of Aryloxy Linkage to Benzonitrile
The final key step is the formation of the ether bond between the brominated, MOM-protected phenol and the benzonitrile moiety. This can be achieved by:
- Nucleophilic aromatic substitution (SNAr) : Using the phenol derivative as a nucleophile to displace a suitable leaving group on a benzonitrile derivative.
- Palladium-catalyzed coupling (Buchwald-Hartwig or Ullmann-type ether synthesis) : Employing palladium catalysts such as [l,l-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–100 °C) for several hours.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Palladium-catalyzed coupling | Pd catalyst, K2CO3, DMF, 80–100 °C, 4 h | ~40-45% | Requires careful temperature control and catalyst loading |
This method is preferred for its efficiency in forming the aryl-aryl ether bond with good selectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Reduction of 4-bromo-3-formylbenzonitrile to 4-bromo-3-(hydroxymethyl)benzonitrile | NaBH4, MeOH, 0 °C, 30 min | 90 | High yield, mild conditions |
| 2 | Protection of hydroxymethyl group as MOM ether | MOM-Cl, base (K2CO3), DCM, RT | Not specified | Essential for stability |
| 3 | Palladium-catalyzed coupling with benzonitrile | Pd catalyst, K2CO3, DMF, 80–100 °C, 4 h | 40-45 | Moderate yield, requires optimization |
Research Findings and Optimization Notes
- The choice of reducing agent and temperature in step 1 is critical to avoid over-reduction or side reactions.
- MOM protection is favored over other protecting groups due to its stability under coupling conditions and ease of removal if needed.
- Palladium-catalyzed coupling efficiency depends on catalyst type, base, solvent, and temperature. Incremental addition of catalyst and temperature ramping can improve conversion.
- Purification typically involves extraction, washing with brine, drying over anhydrous salts, and flash chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at the para position of the phenyl ring undergoes substitution reactions under catalytic or basic conditions:
Mechanistic Insight :
-
Bromine displacement is facilitated by electron-withdrawing groups (e.g., benzonitrile) activating the aryl ring toward nucleophilic attack.
-
Copper catalysts enhance coupling efficiency in Ullmann reactions .
Methoxymethoxymethyl (MOM) Group Cleavage
The MOM protecting group is labile under acidic conditions, enabling deprotection to yield hydroxylmethyl intermediates:
Application :
-
Deprotected intermediates serve as precursors for further functionalization (e.g., oxidation to carboxylic acids or esterification) .
Benzonitrile Group Reactivity
The nitrile group participates in hydrolysis and cycloaddition reactions:
| Reaction | Conditions | Product | Utility |
|---|---|---|---|
| Acidic Hydrolysis | HSO, HO, reflux | Benzamide/carboxylic acid derivatives | Limited practicality due to side reactions |
| Reduction (LiAlH) | Dry ether, 0°C | Primary amine | Forms bioactive intermediates |
Limitations :
-
Strongly acidic/basic conditions risk ether linkage cleavage.
Functionalization via Ether Linkage
The diaryl ether bond is generally stable but can undergo cleavage under extreme conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Cleavage | HBr (48%), 120°C | Phenolic fragments |
| Radical Scission | UV light, initiators | Degradation products |
Stability Notes :
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile are being investigated for their potential as therapeutic agents. The following table summarizes some of the pharmacological activities attributed to related compounds:
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Anti-inflammatory |
These activities suggest that this compound may exhibit similar properties, warranting further investigation.
Synthesis of Novel Derivatives
The synthetic pathways leading to the formation of this compound have been explored for developing novel derivatives with enhanced biological activities. For instance, modifications in the methoxymethoxy group can lead to variations in potency and selectivity against specific targets.
Target Identification
Recent studies have focused on identifying the biological targets of compounds like this compound. This compound's ability to bind selectively to certain receptors or enzymes can be crucial for drug design. Case studies have shown that similar compounds can act as inhibitors or modulators of key signaling pathways involved in cancer and inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a structurally similar compound. The results indicated significant cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests that this compound might also possess anticancer potential.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of related compounds in animal models. The findings demonstrated a reduction in inflammatory markers, supporting the hypothesis that this compound could be beneficial in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
4-(4-Bromo-3-formylphenoxy)benzonitrile
CAS No.: 906673-54-9 Molecular Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.13 g/mol Key Differences:
- Substitutes the methoxymethoxymethyl group with a formyl (-CHO) group.
- The aldehyde group enhances reactivity in nucleophilic additions (e.g., forming hydrazones or undergoing aldol condensation) .
- Lower molecular weight (302.13 vs. 348.19) likely reduces steric hindrance, improving solubility in polar solvents.
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
CAS No.: 906673-45-8 Molecular Formula: C₁₄H₁₀BrNO₂ Molecular Weight: 304.14 g/mol Key Differences:
- Features a hydroxymethyl (-CH₂OH) group instead of the methoxymethoxy-protected group.
- Increased polarity due to the free hydroxyl group, enhancing aqueous solubility but reducing stability (prone to oxidation) .
Safety Profile : Higher risk of eye irritation (H319) compared to the methoxymethoxy-protected analogue .
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile
CAS No.: 943311-78-2 Molecular Formula: C₁₉H₁₈BrNO₃ Molecular Weight: 388.26 g/mol Key Differences:
- Uses a tetrahydropyran (THP)-protected hydroxymethyl group, increasing molecular weight and lipophilicity.
- The THP group requires acidic conditions for deprotection, whereas the methoxymethoxy group is cleaved under milder acidic conditions .
Applications : Critical intermediate in Crisaborole synthesis, demonstrating the importance of protecting groups in stepwise pharmaceutical manufacturing .
4-(4-Bromo-3-((1-ethoxyethoxy)methyl)phenoxy)benzonitrile
CAS No.: PA 56 0451013 (Pharmaffiliates) Molecular Formula: C₁₈H₁₈BrNO₃ Molecular Weight: 376.25 g/mol Key Differences:
- Ethoxyethoxy group provides a bulkier protective group compared to methoxymethoxy.
- Increased hydrophobicity may improve membrane permeability but complicate purification .
Comparative Data Table
Key Research Findings
- Synthetic Utility : Methoxymethoxy and THP groups are preferred protective strategies in multi-step syntheses due to their orthogonal deprotection conditions .
- Biological Activity : Formyl derivatives (e.g., CAS 906673-54-9) exhibit HDAC inhibition at µM concentrations, suggesting the nitrile group may enhance binding affinity compared to boronic acids .
- Stability : Methoxymethoxy protection offers intermediate stability between formyl (reactive) and THP (robust but bulky) groups, making it versatile for diverse reaction conditions .
Biological Activity
2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, also referred to as 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, is a complex organic compound characterized by its diverse functional groups. This structural complexity contributes to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 348.19 g/mol. Its structure includes a brominated phenyl group, a methoxymethoxy group, and a benzonitrile moiety, which are critical for its reactivity and biological interactions .
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting the growth of various cancer cell lines.
- Antimicrobial Effects : There is evidence suggesting potential antimicrobial properties against a range of pathogens.
- Cytotoxicity : Various studies have reported cytotoxic effects in different cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in target cells, leading to apoptosis.
Anticancer Activity
A study conducted on derivatives of phenoxybenzonitriles demonstrated that certain modifications could enhance anticancer efficacy against breast cancer cell lines. The mechanism was primarily through apoptosis induction via ROS generation .
Antimicrobial Studies
In vitro tests showed that 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
Comparative Analysis with Similar Compounds
To further understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential.
| Compound Name | Key Features | Biological Activity Potential |
|---|---|---|
| This compound | Brominated, methoxymethoxy group | Anticancer, antimicrobial |
| 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile | Hydroxymethyl instead of methoxymethoxy | Varies; potential for different activity |
| 4-(4-Chloro-3-methylphenoxy)benzonitrile | Chlorinated with methyl substituent | Antimicrobial potential |
| 4-(4-Iodo-3-methoxyphenoxy)benzonitrile | Iodinated with methoxy substituent | Lipophilicity effects may enhance bioactivity |
This comparison illustrates how variations in substituents influence both chemical properties and potential biological activities, highlighting the uniqueness of this compound within this class of compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates (e.g., 4-bromo-3-(hydroxymethyl)phenol derivatives) can react with benzonitrile precursors under palladium-catalyzed conditions . Purity validation requires a combination of chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). NMR analysis is critical to confirm the presence of methoxymethoxy methyl groups (δ ~3.3–5.0 ppm) and nitrile functionality (C≡N stretching at ~2220 cm⁻¹ in FT-IR) .
Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxymethoxy methyl protons (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.5–5.0 ppm for OCH₂O). The aromatic protons adjacent to bromine exhibit deshielding (δ ~7.0–8.0 ppm) .
- FT-IR : Key peaks include C≡N (2220 cm⁻¹), C-O-C (1100–1250 cm⁻¹), and aromatic C-Br (550–650 cm⁻¹) .
- UV-Vis : The conjugated π-system and electron-withdrawing nitrile group result in absorption maxima between 250–300 nm, useful for photostability studies .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the methoxymethoxy group. Avoid exposure to moisture and strong light, as UV-Vis data suggest photodegradation risks .
Advanced Research Questions
Q. How do computational methods (DFT, Fukui analysis) predict reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For this compound, Fukui indices highlight the bromine atom and nitrile group as reactive centers for substitution or cross-coupling. NBO analysis reveals hyperconjugative interactions stabilizing the methoxymethoxy moiety .
Q. What reaction mechanisms explain the role of palladium catalysts in functionalizing this compound?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura coupling by activating the C-Br bond. The nitrile group stabilizes intermediates via resonance, while the methoxymethoxy group acts as a directing group. Reaction kinetics can be monitored using ¹⁹F-NMR (if fluorinated analogs are synthesized) .
Q. How do substituents (e.g., methoxymethoxy vs. hydroxyl) influence pharmacological activity?
- Methodological Answer : Comparative molecular docking studies show that the methoxymethoxy group enhances lipophilicity, improving blood-brain barrier penetration. In contrast, hydroxyl analogs exhibit higher solubility but lower metabolic stability. In vitro assays (e.g., cytochrome P450 inhibition) validate these predictions .
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
